3-(4-(4-Bromophenoxy)phenyl)propanoic acid
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Overview
Description
3-(4-(4-Bromophenoxy)phenyl)propanoic acid is an organic compound with the molecular formula C15H13BrO3 and a molecular weight of 321.173 g/mol . This compound belongs to the class of phenylpropanoic acids, which are characterized by a benzene ring conjugated to a propanoic acid moiety . It is a rare and unique chemical often used in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Bromophenoxy)phenyl)propanoic acid typically involves the reaction of 4-bromophenol with 4-bromobenzyl bromide in the presence of a base to form 4-(4-bromophenoxy)benzyl bromide. This intermediate is then reacted with malonic acid in the presence of a strong base to yield the final product .
Industrial Production Methods
This often includes the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-Bromophenoxy)phenyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming phenylpropanoic acid derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Phenylpropanoic acid derivatives.
Substitution: Various substituted phenylpropanoic acids depending on the nucleophile used.
Scientific Research Applications
3-(4-(4-Bromophenoxy)phenyl)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-(4-Bromophenoxy)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine substituent enhances its binding affinity to these targets, leading to modulation of biological pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)propanoic acid: Similar structure but lacks the additional phenoxy group, resulting in different chemical properties and reactivity.
3-(4-(4-Fluorophenoxy)phenyl)propanoic acid: Fluorine substituent instead of bromine, leading to variations in biological activity and binding affinity.
Uniqueness
3-(4-(4-Bromophenoxy)phenyl)propanoic acid is unique due to its specific bromine and phenoxy substituents, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
881402-44-4 |
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Molecular Formula |
C15H13BrO3 |
Molecular Weight |
321.16 g/mol |
IUPAC Name |
3-[4-(4-bromophenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C15H13BrO3/c16-12-4-8-14(9-5-12)19-13-6-1-11(2-7-13)3-10-15(17)18/h1-2,4-9H,3,10H2,(H,17,18) |
InChI Key |
SXLMWFLXPKZOOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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